molecular formula C22H19ClN2O4 B2799553 N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898439-73-1

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2799553
CAS No.: 898439-73-1
M. Wt: 410.85
InChI Key: OLASEJSAOCPFSQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic acetamide derivative characterized by a 4-oxo-4H-pyran core substituted with an indolin-1-ylmethyl group at position 6 and an acetamide side chain at position 2. The acetamide nitrogen is further functionalized with a 3-chlorophenyl group. This compound is synthesized via multi-step coupling reactions, often involving transition metal catalysts (e.g., Pd-based), and purified using techniques like HPLC .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-16-5-3-6-17(10-16)24-22(27)14-29-21-13-28-18(11-20(21)26)12-25-9-8-15-4-1-2-7-19(15)25/h1-7,10-11,13H,8-9,12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLASEJSAOCPFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives reported in the evidence. Key differences lie in the central heterocycle, substituents on the acetamide nitrogen, and appended functional groups:

Compound Name / ID (Evidence) Central Heterocycle Acetamide Substituent Key Functional Groups
Target Compound 4-Oxo-4H-pyran 3-Chlorophenyl Indolin-1-ylmethyl, pyran-3-yloxy
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[6-(1H-pyrazol-4-yl)-3-pyridyl]acetamide (39) Pyridine 3-Chlorophenylmethyl Benzotriazol-1-yl, pyrazolyl
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazine 3-Chloro-4-fluorophenyl Dimethoxyphenyl, pyridazinone
2-{[3-(4-Chlorophenyl)-4-oxopyrimidoindol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Pyrimidoindole 3-Methoxyphenyl Sulfanyl, 4-chlorophenyl
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthienopyrimidin-3-yl)acetamide Thienopyrimidine 2-Chloro-4-methylphenyl Phenyl, thieno ring

Key Observations :

  • Heterocyclic Core: The pyran ring in the target compound contrasts with pyridine (Compound 39), pyridazine (), and thienopyrimidine (), which may influence electronic properties and binding interactions.
  • Substituent Effects : The 3-chlorophenyl group is common, but fluorination () or methoxy groups () alter lipophilicity and metabolic stability.
  • Functional Diversity: Indolinylmethyl (target) vs.

Comparison :

  • Palladium-catalyzed reactions dominate for complex heterocycles (target, Compound 39).

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound are absent, analogs provide insights:

  • Solubility and Stability : Fluorinated () and sulfanyl-containing () analogs likely exhibit improved membrane permeability compared to the indolinylmethyl group.

Q & A

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions (e.g., replacing halogens with methoxy or pyridylmethoxy groups, as seen in analogous compounds) .
  • Condensation reactions between intermediates (e.g., chloro-substituted anilines and heterocyclic carboxylic acid derivatives) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Key parameters : Temperature (often 60–100°C), solvent choice (DMF or acetonitrile for polar intermediates), and catalysts (e.g., pyridine for acid scavenging). Yields improve with controlled stoichiometry and inert atmospheres (N₂/Ar) .

Q. Which analytical methods are critical for characterizing this compound, and how are they applied?

Core techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios, especially for distinguishing indolinylmethyl and pyran-oxygen linkages .
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
  • Mass spectrometry (HRMS) for molecular weight validation (error < 2 ppm) and fragmentation pattern analysis to verify structural motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

Systematic optimization strategies include:

  • DoE (Design of Experiments) to test solvent polarity (e.g., DMSO vs. THF), temperature gradients, and catalyst loading .
  • In-line monitoring via TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation of pyran rings) .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?

  • Target-based assays : Enzyme inhibition (e.g., kinase or protease activity) using fluorescence resonance energy transfer (FRET) or calorimetry (ITC) .
  • Cellular assays : Cytotoxicity (MTT assay), apoptosis (Annexin V staining), or anti-inflammatory activity (IL-6/TNF-α ELISA) with positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .
  • Dose-response curves : Test 5–6 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with reference compounds .
  • Structural analogs : Compare activity of derivatives (e.g., replacing indolinylmethyl with isoquinolinyl groups) to identify critical pharmacophores .
  • Computational modeling : Perform molecular docking (AutoDock Vina) or MD simulations to predict binding modes and explain potency differences .

Methodological Considerations

  • Spectral Data Interpretation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., pyran and indoline protons) .
  • Stability Testing : Monitor degradation under light, humidity, and temperature (25–40°C) via accelerated stability studies (ICH guidelines) .
  • Stereochemical Analysis : If chiral centers exist, use chiral HPLC or X-ray crystallography to confirm configuration .

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